molecular formula C14H11N B8168439 5-Ethynyl-2-(m-tolyl)pyridine

5-Ethynyl-2-(m-tolyl)pyridine

Cat. No.: B8168439
M. Wt: 193.24 g/mol
InChI Key: FRYIOBNEYGDZGP-UHFFFAOYSA-N
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Description

5-Ethynyl-2-(m-tolyl)pyridine is a pyridine-based compound featuring an ethynyl group (-C≡CH) at the 5-position and a meta-methylphenyl (m-tolyl) substituent at the 2-position. The m-tolyl group introduces steric bulk and electron-donating effects, which may influence solubility, reactivity, and binding interactions in medicinal or catalytic contexts.

Properties

IUPAC Name

5-ethynyl-2-(3-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-3-12-7-8-14(15-10-12)13-6-4-5-11(2)9-13/h1,4-10H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYIOBNEYGDZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-(m-tolyl)pyridine can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a terminal alkyne. The reaction typically requires a palladium catalyst, such as palladium(II) chloride, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of 5-Ethynyl-2-(m-tolyl)pyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-2-(m-tolyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Ethynyl-2-(m-tolyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets, such as enzymes and receptors.

Medicine: Pyridine derivatives, including 5-Ethynyl-2-(m-tolyl)pyridine, are investigated for their potential therapeutic properties. They are explored as candidates for drug development, particularly in the treatment of diseases like cancer and infections .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-(m-tolyl)pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyridine ring can coordinate with metal ions in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of 5-Ethynyl-2-(m-tolyl)pyridine and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications
5-Ethynyl-2-(m-tolyl)pyridine Ethynyl (5), m-tolyl (2) C₁₄H₁₁N 193.25* Ethynyl, aromatic methyl Potential cross-coupling reagent, drug intermediate
5-Ethynyl-2-methylpyridine Ethynyl (5), methyl (2) C₈H₇N 117.15 Ethynyl, methyl Simpler structure; used in ligand synthesis
5-Ethynyl-2-(trifluoromethyl)pyridine Ethynyl (5), CF₃ (2) C₈H₄F₃N 177.12 Ethynyl, trifluoromethyl Enhanced lipophilicity; electron-withdrawing effects improve metabolic stability
5-Ethynyl-2-(1-methyl-1H-pyrazol-4-yl)-pyridine Ethynyl (5), pyrazolyl (2) C₁₁H₉N₃ 183.21 Ethynyl, heterocyclic Bioactive scaffold; potential kinase inhibitor
3-((Trimethylsilyl)ethynyl)-5-dimethoxymethylpyridine Trimethylsilyl ethynyl (5), dimethoxymethyl (3) C₁₃H₁₉NO₂Si 265.38 Silyl-protected ethynyl, methoxy Protecting group strategy in synthesis

*Calculated based on analogous structures.

Key Observations:
  • Substituent Effects: The m-tolyl group in the target compound provides steric hindrance and moderate electron donation, contrasting with the electron-withdrawing trifluoromethyl group in , which increases lipophilicity and metabolic resistance.
  • Ethynyl Group Utility :
    • The ethynyl group enables participation in click chemistry and metal-catalyzed couplings. Silyl-protected variants (e.g., ) are used to avoid premature reactivity in multi-step syntheses.

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